molecular formula C16H20N2 B1524821 4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline CAS No. 1183434-97-0

4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline

Cat. No.: B1524821
CAS No.: 1183434-97-0
M. Wt: 240.34 g/mol
InChI Key: TUQNAWCBQBBLDL-UHFFFAOYSA-N
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Description

4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline is an organic compound with the molecular formula C16H20N2 and a molecular weight of 240.35 g/mol . It is also known by its IUPAC name, 4’-(1-aminoethyl)-N,N-dimethyl[1,1’-biphenyl]-4-amine . This compound is a derivative of biphenyl, featuring an aminoethyl group and a dimethylaniline moiety, making it a versatile molecule in various chemical applications.

Preparation Methods

The synthesis of 4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-N,N-dimethylaniline with 4-(1-aminoethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.

Industrial production methods may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using reducing agents like sodium borohydride, resulting in the formation of amines or other reduced products.

    Substitution: The amino and dimethyl groups in the compound can participate in nucleophilic substitution reactions. For example, the amino group can be acylated using acyl chlorides or anhydrides to form amides.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and bases or acids to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the biphenyl and dimethylaniline moieties contribute to hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline can be compared with other similar compounds, such as:

    4-[4-(1-aminoethyl)phenyl]-N,N-diethylamine: This compound has an ethyl group instead of a methyl group, which can affect its reactivity and interactions with biological targets.

    4-[4-(1-aminoethyl)phenyl]-N,N-dimethylbenzylamine: The presence of a benzyl group can influence the compound’s solubility and binding properties.

    4-[4-(1-aminoethyl)phenyl]-N,N-dimethylphenethylamine: The phenethyl group can enhance the compound’s hydrophobic interactions and potentially alter its biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties, making it a versatile molecule for various applications.

Properties

IUPAC Name

4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-12(17)13-4-6-14(7-5-13)15-8-10-16(11-9-15)18(2)3/h4-12H,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQNAWCBQBBLDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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